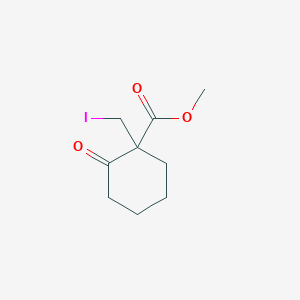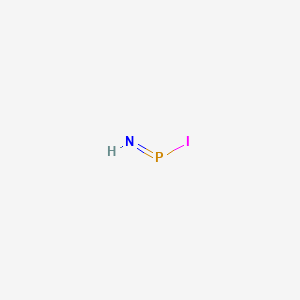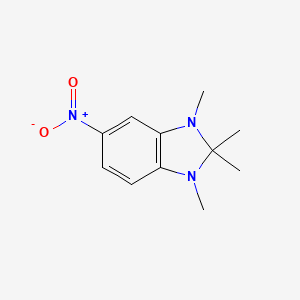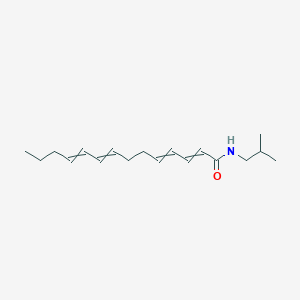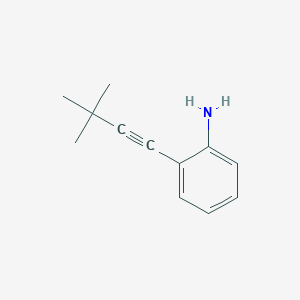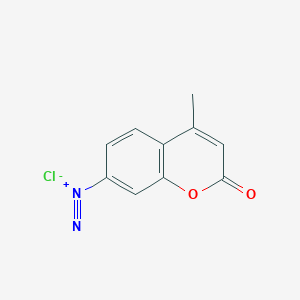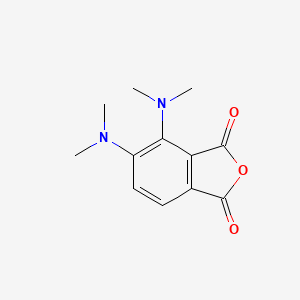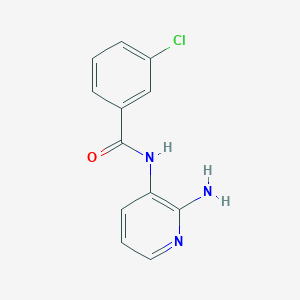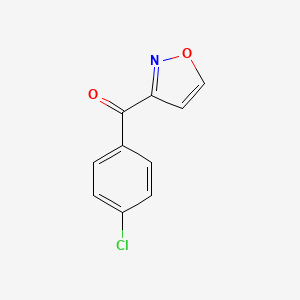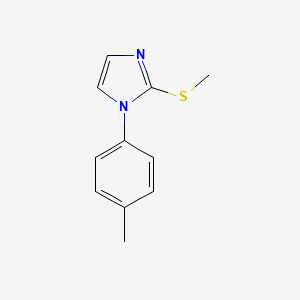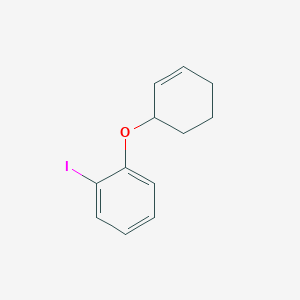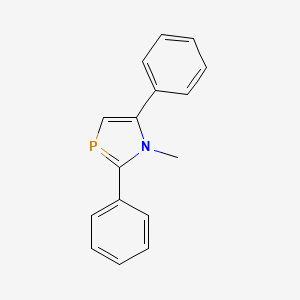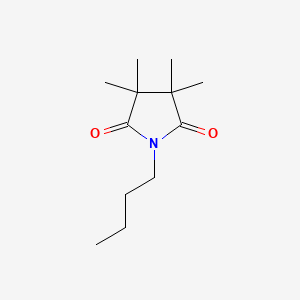![molecular formula C14H11F3S B14298547 Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- CAS No. 123228-00-2](/img/structure/B14298547.png)
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a phenylethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- typically involves the reaction of benzene derivatives with trifluoromethyl and phenylethylthio groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a popular choice for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The phenylethylthio group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-2-(trifluoromethyl)-: Contains a chlorine atom instead of a phenylethylthio group.
Benzene, (2,2,2-trifluoroethyl)-: Lacks the phenylethylthio group and has a simpler structure.
Benzene, 1,2,4-trifluoro-5-nitro-: Contains a nitro group and multiple fluorine atoms.
Uniqueness
Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- is unique due to the presence of both trifluoromethyl and phenylethylthio groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
123228-00-2 |
|---|---|
Formule moléculaire |
C14H11F3S |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
(2,2,2-trifluoro-1-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H11F3S/c15-14(16,17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
YCHPFOXGVGKIJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(F)(F)F)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


